molecular formula C16H22O3 B12540316 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- CAS No. 652986-42-0

2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-

Cat. No.: B12540316
CAS No.: 652986-42-0
M. Wt: 262.34 g/mol
InChI Key: RNXKRYIQPLCZRR-APHBMKBZSA-N
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Description

2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- is a chemical compound with a complex structure that includes a butanone backbone and a dioxane ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- typically involves the formation of the dioxane ring followed by the introduction of the phenylethyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-phenyl-: This compound has a similar butanone backbone but differs in the substitution pattern.

    Methyl phenethyl ketone: Another related compound with a phenylethyl group attached to a ketone.

    Benzylacetone: Shares structural similarities but has different functional groups.

Uniqueness

2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- is unique due to its specific stereochemistry and the presence of both a dioxane ring and a phenylethyl group

This detailed article provides an overview of the compound 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

652986-42-0

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(3R)-3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]butan-2-one

InChI

InChI=1S/C16H22O3/c1-12(13(2)17)15-10-11-18-16(19-15)9-8-14-6-4-3-5-7-14/h3-7,12,15-16H,8-11H2,1-2H3/t12-,15+,16+/m0/s1

InChI Key

RNXKRYIQPLCZRR-APHBMKBZSA-N

Isomeric SMILES

C[C@H]([C@H]1CCO[C@H](O1)CCC2=CC=CC=C2)C(=O)C

Canonical SMILES

CC(C1CCOC(O1)CCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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